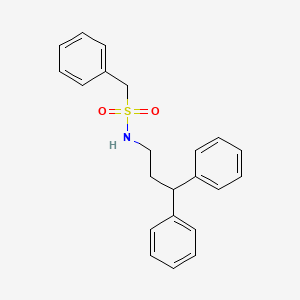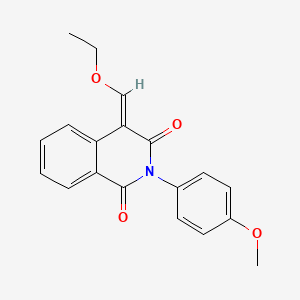
N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide, also known as DPPMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide involves the formation of a stable complex with metal ions, which can then interact with biological molecules such as proteins and enzymes. This interaction can lead to various biochemical and physiological effects, including changes in enzyme activity, gene expression, and cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide can have various biochemical and physiological effects, depending on the metal ion it forms a complex with. For example, N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide-copper complexes have been shown to inhibit the activity of copper-dependent enzymes such as tyrosinase and dopamine beta-hydroxylase, while N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide-nickel complexes have been shown to inhibit DNA synthesis and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide in lab experiments is its ability to form stable complexes with metal ions, which can be used for various applications such as drug development and catalysis. However, one of the limitations of using N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide, including the development of new ligands for metal ions, the investigation of its potential applications in materials science, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, future studies could focus on the optimization of the synthesis method and the development of new analytical techniques for the detection and characterization of N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide and its complexes.
Conclusion:
In conclusion, N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide is a chemical compound that has shown significant potential for various applications in the fields of medicinal chemistry, biochemistry, and materials science. Its ability to form stable complexes with metal ions has made it a valuable tool for the development of new drugs and diagnostic agents. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide.
Méthodes De Synthèse
The synthesis of N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide involves the reaction of 1-phenylmethanesulfonyl chloride with 3,3-diphenylpropylamine in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide has been extensively studied for its potential applications in medicinal chemistry, particularly as a ligand for metal ions. The compound has been shown to form stable complexes with various metal ions, including copper, nickel, and zinc, which can be used for the development of new drugs and diagnostic agents.
Propriétés
IUPAC Name |
N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2S/c24-26(25,18-19-10-4-1-5-11-19)23-17-16-22(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22-23H,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXBEYOVLUTYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diphenylpropyl)-1-phenylmethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459647.png)
![5-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459655.png)
![5-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7459660.png)


![4-[(3,5-dibromo-2-hydroxybenzyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7459680.png)
![1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B7459687.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B7459692.png)


![2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7459712.png)
![2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B7459722.png)
![3-{[(3-bromophenyl)methyl]sulfanyl}-4,5-dimethyl-4H-[1,2,4]TRIAZOLE](/img/structure/B7459726.png)